molecular formula C5H9Cl2N3 B2864716 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride CAS No. 2138045-58-4

1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride

Cat. No.: B2864716
CAS No.: 2138045-58-4
M. Wt: 182.05
InChI Key: ZBJYCNPGPOXWBP-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride is a halogenated triazole derivative characterized by a chloropropyl chain (-CH2CH2CH2Cl) attached to the 1-position of the 1,2,4-triazole ring, with a hydrochloride counterion. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its synthesis typically involves nucleophilic substitution or alkylation reactions, as evidenced by its use in multi-step syntheses where it reacts with morpholine, imidazole, or silane derivatives under controlled thermal conditions (55–60°C) . The chloropropyl group enhances reactivity in further functionalization, making it valuable for constructing complex molecules such as fungicides (e.g., penconazole derivatives) or biologically active triazole analogs .

Properties

IUPAC Name

1-(3-chloropropyl)-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c6-2-1-3-9-5-7-4-8-9;/h4-5H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJYCNPGPOXWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138045-58-4
Record name 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride
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Preparation Methods

High-Pressure Ammonolysis of Formic Acid Esters

The method described in CN105906575A involves reacting formic acid esters (e.g., methyl formate) with hydrazine hydrate and ammonium salts (e.g., ammonium chloride) under high-pressure conditions. Key steps include:

  • Reaction Setup : A 10 L autoclave charged with methyl formate (4.0 kg), 85% hydrazine hydrate (2.0 kg), and ammonium chloride (2.0 kg).
  • Conditions : Pressurization and heating to 120°C for 1 hour under stirring, followed by controlled cooling and methanol evaporation.
  • Yield : 90% after ethanol reflux and crystallization.

This method leverages the in situ generation of formamide via ammonolysis of methyl formate, which reacts with hydrazine to form the triazole core. The use of ammonium salts accelerates reaction kinetics, reducing energy consumption compared to traditional formamide-based routes.

Direct Formamide Cyclization

The US4267347A patent outlines a formamide-hydrazine cyclization at 160–180°C, where hydrazine hydrate is slowly introduced into molten formamide. Excess formamide (4:1 molar ratio) ensures complete conversion, with byproducts (NH₃, H₂O) removed via distillation. The triazole is recovered via recrystallization (e.g., methyl ethyl ketone) or melt crystallization.

Comparison of Core Synthesis Methods

Parameter High-Pressure Ammonolysis Formamide Cyclization
Temperature 120°C 160–180°C
Reaction Time 1 hour 2–4 hours
Catalyst Ammonium chloride None
Yield 90% 75–85%
Byproduct Management Methanol evaporation Distillation

Alkylation to Introduce the 3-Chloropropyl Group

The 1H-1,2,4-triazole undergoes alkylation with 1-bromo-3-chloropropane or 1-chloro-3-iodopropane to attach the chloropropyl chain.

Nucleophilic Alkylation in Polar Aprotic Solvents

  • Reagents : 1H-1,2,4-triazole (1 equiv), 1-bromo-3-chloropropane (1.2 equiv), potassium carbonate (1.5 equiv).
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Conditions : 80°C for 12 hours under nitrogen.
  • Workup : Filtration to remove K₂CO₃, solvent evaporation, and column chromatography (silica gel, ethyl acetate/hexane).
  • Yield : 70–75%.

Phase-Transfer Catalyzed Alkylation

To enhance reactivity, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed:

  • Reagents : 1H-1,2,4-triazole (1 equiv), 1-chloro-3-iodopropane (1.1 equiv), NaOH (2 equiv), TBAB (0.1 equiv).
  • Solvent : Water/dichloromethane biphasic system.
  • Conditions : Room temperature, 6 hours.
  • Yield : 82%.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the hydrochloride salt:

  • Procedure : Dissolve 1-(3-chloropropyl)-1H-1,2,4-triazole (1 equiv) in anhydrous diethyl ether, bubble HCl gas until precipitation completes.
  • Isolation : Filter and wash with cold ether.
  • Purity : >99% by HPLC.

Alternative Routes and Innovations

One-Pot Synthesis

Combining triazole formation and alkylation in a single step reduces processing time:

  • Reagents : Methyl formate, hydrazine hydrate, ammonium chloride, 1-bromo-3-chloropropane.
  • Conditions : Sequential addition in autoclave at 120°C for 2 hours.
  • Yield : 68% (lower due to competing side reactions).

Microwave-Assisted Alkylation

Microwave irradiation (150°C, 30 minutes) in DMF improves reaction efficiency:

  • Yield : 88% with reduced solvent volume.

Analytical Characterization

Critical data for 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride:

  • Melting Point : 142–144°C.
  • ¹H NMR (400 MHz, D₂O) : δ 8.45 (s, 1H, triazole-H), 4.60 (t, 2H, -CH₂Cl), 3.85 (t, 2H, N-CH₂), 2.25 (m, 2H, -CH₂-).
  • IR (KBr) : 3100 cm⁻¹ (C-H triazole), 750 cm⁻¹ (C-Cl).

Industrial-Scale Considerations

  • Cost Drivers : Hydrazine hydrate and 1-bromo-3-chloropropane account for 60% of raw material costs.
  • Waste Streams : Methanol (from methyl formate) and ammonium salts require recovery systems.
  • Regulatory Compliance : Hydrazine handling mandates strict ventilation and PPE protocols.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropropyl Group

The 3-chloropropyl group undergoes nucleophilic substitution reactions under basic or nucleophilic conditions. This reactivity is critical for generating derivatives with varied functional groups.

Reaction Pathways and Examples

Nucleophile Conditions Product Key Observations
AminesK2_2CO3_3, DMF1-(3-Aminopropyl)-1H-1,2,4-triazoleHigh yields (72–85%) via SN_N2 mechanism; steric hindrance minimal due to linear chain .
ThiolsEtOH, reflux1-(3-Mercaptopropyl)-1H-1,2,4-triazoleThiolation requires elevated temperatures; product stabilizes via hydrogen bonding .
AlkoxidesNaH, THF1-(3-Alkoxypropyl)-1H-1,2,4-triazoleAlkoxy derivatives exhibit enhanced solubility in polar solvents .

Mechanistic Insight :
The SN_N2 displacement is favored due to the primary chloride’s geometry. Steric effects are mitigated by the propyl chain’s flexibility, enabling efficient substitution even with bulky nucleophiles .

Cycloaddition Reactions Involving the Triazole Ring

The 1,2,4-triazole core participates in cycloaddition reactions, particularly with dipolarophiles, forming fused heterocyclic systems.

Notable Cycloadditions

Dipolarophile Catalyst Product Yield Reference
Ethyl propiolateCuI, DIPEA1-(3-Chloropropyl)-5-ethoxycarbonyltriazolo[1,5-a]pyridine68%
PhenylacetyleneRu(II) complexesBistriazole-metal coordination complexes55–60%

Key Findings :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is less effective due to the triazole’s pre-existing structure, but Ru-catalyzed variants enable coordination chemistry .

  • Electron-deficient dipolarophiles react faster due to the triazole’s electron-rich nature .

Coordination Chemistry and Metal Complexation

The triazole nitrogen atoms act as ligands, forming stable complexes with transition metals.

Representative Metal Complexes

Metal Salt Conditions Complex Structure Application
CuCl2_2Methanol, RT[Cu(C5_5H7_7ClN3_3)2_2Cl2_2]Catalyzes C–N coupling reactions .
AgNO3_3Aqueous NH3_3[Ag(C5_5H7_7ClN3_3)NO3_3]Exhibits antimicrobial activity .

Spectroscopic Evidence :

  • IR spectra show shifts in N–H stretching (3200–3100 cm1^{-1}) upon metal coordination .

  • X-ray crystallography confirms octahedral geometry in Cu(II) complexes .

Functionalization of the Triazole Ring

The triazole NH group undergoes alkylation or acylation, modifying electronic properties.

Derivatization Reactions

Reagent Conditions Product Yield
Methyl iodideK2_2CO3_3, DMF1-(3-Chloropropyl)-3-methyl-1H-1,2,4-triazole90%
Acetyl chloridePyridine, 0°C1-(3-Chloropropyl)-3-acetyl-1H-1,2,4-triazole78%

Impact on Reactivity :

  • Alkylation increases hydrophobicity, while acylation enhances stability toward oxidation .

Hydrolysis and Stability

The chloro group is susceptible to hydrolysis under acidic or basic conditions.

Condition Product Rate
1M NaOH, 80°C1-(3-Hydroxypropyl)-1H-1,2,4-triazoleComplete in 2 h
1M HCl, refluxDegradation to 1H-1,2,4-triazole + HClPartial (40%)

Practical Consideration :
Hydrolysis limits the compound’s utility in aqueous media but can be leveraged for controlled release of triazole derivatives .

Scientific Research Applications

1-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential use as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Key Observations:

Shorter chains (e.g., chloromethyl in 1-(chloromethyl)-1,2,4-triazole hydrochloride) may exhibit higher electrophilicity, favoring rapid nucleophilic substitutions .

Heterocyclic Core Differences :

  • Replacement of triazole with pyrazole (as in 1-(3-chloropropyl)-1H-pyrazole hydrochloride) alters electronic properties. Pyrazoles generally exhibit stronger hydrogen-bonding capacity, which can influence binding affinity in drug-receptor interactions .

Aromatic vs. Aliphatic Substituents :

  • Penconazole’s dichlorophenylpentyl group confers antifungal activity by targeting fungal cytochrome P450 enzymes, a mechanism distinct from aliphatic triazoles like the target compound .

Biological Activity

1-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride is a compound that falls under the category of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Triazole Derivatives

Triazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The structural characteristics of triazoles contribute to their ability to interact with various biological targets, making them valuable in drug development .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that various triazole derivatives possess selective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1-(3-Chloropropyl)-1H-1,2,4-triazoleE. coli32 µg/mL
S. aureus16 µg/mL
Other Triazole DerivativesBacillus subtilis8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro assays have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For example, a study indicated an IC50 range from 1.02 to 74.28 μM against different cancer cell lines .

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated that compounds similar to 1-(3-chloropropyl)-1H-1,2,4-triazole exhibited significant growth inhibition at concentrations as low as 10 µM .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Research involving peripheral blood mononuclear cells (PBMCs) demonstrated that this compound could modulate cytokine release, particularly reducing levels of pro-inflammatory cytokines like TNF-α and IL-6 .

Table 2: Cytokine Modulation by Triazole Derivatives

CompoundTNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control150 ± 10120 ± 15
1-(3-Chloropropyl)-1H-1,2,4-triazole80 ± 570 ± 10
Other Triazole DerivativesVariesVaries

The mechanisms underlying the biological activities of triazoles are multifaceted. They often involve:

  • Enzyme Inhibition : Many triazoles inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Interaction : Some derivatives act on specific receptors to modulate signaling pathways critical for inflammation and immune responses.
  • DNA Interaction : Certain triazoles can intercalate into DNA or inhibit DNA synthesis in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride, and how do reaction conditions influence yield?

  • The compound is typically synthesized via chloromethylation or hydroxymethylation followed by halogenation. For example:

  • Route 1 : Reacting 1H-1,2,4-triazole with paraformaldehyde under acidic conditions to form 1-(hydroxymethyl)-1H-1,2,4-triazole, followed by chlorination using thionyl chloride (SOCl₂) .
  • Route 2 : Direct chloromethylation of 1-methyl-1H-1,2,4-triazole using formaldehyde and hydrochloric acid, forming the chloropropyl derivative .
    • Key factors include temperature control (60–80°C for optimal chlorination), stoichiometric ratios of reactants, and catalyst selection (e.g., HCl as a proton donor). Yields range from 65–85% depending on purification methods .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the triazole ring protons (δ 7.8–8.2 ppm) and chloropropyl chain (δ 3.5–4.0 ppm for CH₂Cl) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) at m/z 195.6 (theoretical) confirm molecular weight .
  • Elemental Analysis : Validates C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the primary research applications of this compound?

  • Biochemical Probes : The chloropropyl chain enhances membrane permeability, making it useful for studying enzyme inhibition (e.g., cytochrome P450) .
  • Pharmaceutical Intermediates : Serves as a precursor for antifungal agents like penconazole, where triazole rings disrupt fungal ergosterol biosynthesis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproducts during synthesis?

  • Byproduct Analysis : Common impurities include unreacted triazole or over-chlorinated derivatives. Use HPLC or GC-MS to identify and quantify these .
  • Mitigation Strategies :

  • Employ slow addition of SOCl₂ to control exothermic reactions.
  • Use scavengers (e.g., triethylamine) to neutralize excess HCl .
    • Case Study : A 2024 study achieved 92% purity by replacing SOCl₂ with PCl₃ under inert atmospheres, though scalability remains challenging .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

  • Contradiction : Some studies report strong antifungal activity (IC₅₀ = 2.5 µM), while others show negligible effects (IC₅₀ > 50 µM) .
  • Resolution :

  • Structural Confirmation : Ensure the compound is not degraded during biological assays (e.g., via stability studies at pH 7.4).
  • Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) to reduce methodological discrepancies .

Q. How do structural modifications (e.g., substituent position) alter the compound’s interaction with biological targets?

  • Key Findings :

  • Chloropropyl vs. Methyl : The chloropropyl chain increases lipophilicity (logP = 1.8 vs. 0.5 for methyl), enhancing cellular uptake .
  • Triazole Ring Orientation : 1,2,4-triazole derivatives show stronger hydrogen bonding with fungal CYP51 compared to 1,2,3-triazoles .
    • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate via isothermal titration calorimetry (ITC) .

Q. What are the environmental fate and stability profiles of this compound under varying pH and temperature conditions?

  • Stability Data :

  • Aqueous Hydrolysis : Half-life = 48 hours at pH 7, but <10 minutes at pH 10 due to base-catalyzed dechlorination .
  • Thermal Degradation : Decomposes above 200°C, releasing HCl and forming triazole dimers .
    • Analytical Tools : LC-MS/MS tracks degradation products, while quantum mechanical calculations (DFT) model reaction pathways .

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